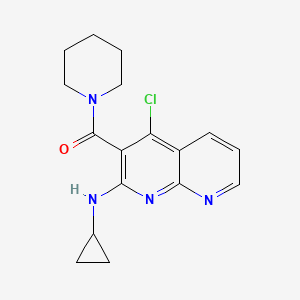
Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a naphthyridine moiety, and a cyclopropylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine: Another piperidine derivative with similar structural features.
5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione: Known for its antimicrobial and antifungal properties.
Uniqueness
Piperidine, 1-((4-chloro-3-(cyclopropylamino)-1,8-naphthyridin-3-yl)carbonyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
156992-03-9 |
|---|---|
分子式 |
C17H19ClN4O |
分子量 |
330.8 g/mol |
IUPAC 名称 |
[4-chloro-2-(cyclopropylamino)-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H19ClN4O/c18-14-12-5-4-8-19-15(12)21-16(20-11-6-7-11)13(14)17(23)22-9-2-1-3-10-22/h4-5,8,11H,1-3,6-7,9-10H2,(H,19,20,21) |
InChI 键 |
WAXOAFSDGRIOLR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=C(N=C3C(=C2Cl)C=CC=N3)NC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















